molecular formula C9H11BO4 B151342 3-(2-Methoxy-2-oxoethyl)phenylboronic acid CAS No. 643094-11-5

3-(2-Methoxy-2-oxoethyl)phenylboronic acid

Cat. No.: B151342
CAS No.: 643094-11-5
M. Wt: 193.99 g/mol
InChI Key: PBNUXNCUNUMZFL-UHFFFAOYSA-N
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Description

3-(2-Methoxy-2-oxoethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO4 and a molecular weight of 193.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with methyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxy-2-oxoethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Methoxy-2-oxoethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The compound’s boronic acid group interacts with molecular targets through hydrogen bonding and other non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid

Comparison: 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is unique due to the presence of the 2-methoxy-2-oxoethyl group, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted phenylboronic acids. This structural difference influences its solubility, stability, and interaction with other molecules, making it a valuable compound in specific applications .

Properties

IUPAC Name

[3-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUXNCUNUMZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623191
Record name [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643094-11-5
Record name [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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